molecular formula C16H25N B13518613 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine

1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine

Cat. No.: B13518613
M. Wt: 231.38 g/mol
InChI Key: DRWAZYRXAHFATD-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound features a cyclohexane ring substituted with an amine group and a phenyl ring that is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where a ketone or aldehyde reacts with ammonia or an amine in the presence of a reducing agent.

    Substitution with 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through a Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

    Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: Similar structure with different substitution patterns.

    Cyclohexane, 1-methyl-2-propyl-: Another cyclohexane derivative with different alkyl substituents.

    (1-Methylpropyl)cyclohexane: A related compound with a different substitution pattern on the cyclohexane ring.

Uniqueness: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]cyclohexan-1-amine

InChI

InChI=1S/C16H25N/c1-13(2)12-14-6-8-15(9-7-14)16(17)10-4-3-5-11-16/h6-9,13H,3-5,10-12,17H2,1-2H3

InChI Key

DRWAZYRXAHFATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCCCC2)N

Origin of Product

United States

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